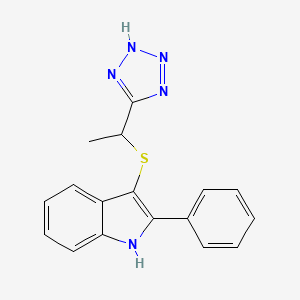

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole

Description

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 2-position with a phenyl group and at the 3-position with a thioether-linked ethyl-tetrazole moiety. The indole scaffold is known for its pharmacological relevance, while the tetrazole group enhances metabolic stability and bioactivity through hydrogen bonding and aromatic stacking interactions . This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for structurally related tetrazole-indole hybrids .

Properties

CAS No. |

66355-08-6 |

|---|---|

Molecular Formula |

C17H15N5S |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-phenyl-3-[1-(2H-tetrazol-5-yl)ethylsulfanyl]-1H-indole |

InChI |

InChI=1S/C17H15N5S/c1-11(17-19-21-22-20-17)23-16-13-9-5-6-10-14(13)18-15(16)12-7-3-2-4-8-12/h2-11,18H,1H3,(H,19,20,21,22) |

InChI Key |

BQCWYQWISABPQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NNN=N1)SC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole typically involves multi-step reactions. One common method includes the formation of the indole core followed by the introduction of the tetrazole group. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Indole-Tetrazole Hybrids

6-(1H-Tetrazol-5-yl)-1H-indole monohydrate

This compound (Fig. 1) directly combines an indole ring with a tetrazole substituent at the 6-position. Crystallographic studies reveal planar geometry, with the tetrazole ring contributing to intermolecular hydrogen bonding, enhancing stability .

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide

Here, the indole’s 3-position is functionalized with a carboxamide group connected to a thiadiazole ring. Unlike the target compound’s thioether-tetrazole substituent, this structure prioritizes hydrogen-bonding via the amide group, which may influence solubility and target affinity .

Tetrazole-Thioether Derivatives

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d)

This pyrazole-based analog shares a tetrazole-thioether side chain but replaces the indole core with a pyrazole-carbonitrile system. Its NMR data (δ 1.54 ppm for CH3, δ 7.42–7.84 ppm for aromatic protons) highlight electronic effects distinct from the indole’s fused aromatic system . The methyl group on the tetrazole in 6d may reduce steric hindrance compared to the ethyl group in the target compound.

4-(3,4-Dichlorophenyl)-6-((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)-2-(prop-2-yn-1-ylthio)pyrimidine-5-carbonitrile (Compound 49)

A pyrimidine-tetrazole-thioether hybrid, this compound exhibits a dichlorophenyl group and a propargyl thioether. Its higher melting point (174–175°C) compared to typical indole derivatives suggests enhanced crystallinity due to halogen substituents . The target compound lacks halogenation, which may affect its pharmacokinetic properties.

Analytical Data

Biological Activity

2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole (CAS No. 66355-08-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antimicrobial, anticancer, and cytotoxic effects.

- Molecular Formula : C17H15N5S

- Molecular Weight : 321.4 g/mol

- IUPAC Name : 2-phenyl-3-[1-(2H-tetrazol-5-yl)ethylsulfanyl]-1H-indole

- LogP : 3.7 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that compounds related to indoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various indole derivatives and their evaluation against Mycobacterium tuberculosis (Mtb). While the specific activity of 2-Phenyl-3-((1-(1H-tetrazol-5-yl)ethyl)thio)-1H-indole was not directly tested, related compounds demonstrated promising results against multidrug-resistant strains of Mtb, showcasing a potential pathway for further exploration in this area .

Anticancer Activity

Indole derivatives have been widely studied for their anticancer properties. A recent investigation into structurally similar compounds revealed that certain indole-based structures exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds showed IC50 values in the range of 10–30 µM against human glioblastoma and melanoma cells, indicating a strong potential for further development as anticancer agents .

Table 1: Summary of Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indole Derivative A | U251 (glioblastoma) | 20 | Induction of apoptosis |

| Indole Derivative B | WM793 (melanoma) | 15 | Inhibition of cell proliferation |

| 2-Phenyl Indole | Various | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related indole derivatives, several compounds were evaluated for their effects on mammalian cell lines, such as HepG2 and Vero cells. Notably, some derivatives showed minimal toxicity at concentrations below 30 µM, indicating a favorable safety margin for further development .

Table 2: Cytotoxicity Results

| Compound | Cell Line | CC50 (µM) | Toxicity Level |

|---|---|---|---|

| Indole Derivative A | HepG2 | >30 | Low |

| Indole Derivative B | Vero | >30 | Low |

| 2-Phenyl Indole | TBD | TBD | TBD |

Case Studies and Research Findings

Several case studies have explored the biological activities of indoles and their derivatives. One notable study synthesized a series of indoles and assessed their activity against Mtb, revealing that certain structural modifications could enhance antimicrobial efficacy without increasing toxicity . Another investigation focused on the anticancer potential of indoles in various cell lines, demonstrating that specific substitutions on the indole ring could significantly improve anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.